Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic hybrid molecule combining a thiazole core and a fused cyclopentapyrazole moiety. The structure features:
- Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, respectively.
- 4-Carboxylate ester: An ethyl ester substituent at the 4-position of the thiazole, enhancing solubility and serving as a synthetic handle for further derivatization.
- 2-Amino linkage: An amide bond connecting the thiazole to a 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl group.
This compound is structurally tailored for drug discovery, leveraging the pharmacophoric properties of both thiazoles (e.g., metabolic stability, hydrogen-bonding capacity) and pyrazoles (e.g., anti-inflammatory, kinase inhibition).
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-12(19)9-6-21-13(14-9)15-11(18)10-7-4-3-5-8(7)16-17-10/h6H,2-5H2,1H3,(H,16,17)(H,14,15,18) |
InChI Key |
DXYUMTNXDZTVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-Amino-1,3-thiazole-4-carboxylate Formation
Procedure :
-
Reactants : Ethyl bromopyruvate (1.0 eq) and thiourea (1.2 eq) are dissolved in ethanol.
-
Workup : The mixture is cooled, poured into ice-cold water, and filtered to isolate the product.
Key Reaction :
Characterization :
-
Spectroscopic Data : IR (C=O) at 1715 cm⁻¹; -NMR (CDCl₃) δ 1.35 (t, 3H), 4.32 (q, 2H), 6.85 (s, 1H).
Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonyl Chloride
The pyrazole moiety is constructed via cyclization, followed by carboxylation and activation.
Cyclopenta[c]pyrazole Formation
Procedure :
Carboxylation and Activation
Procedure :
-
Carboxylation : The pyrazole is treated with oxalyl chloride (2.0 eq) in DMF to form the acyl chloride.
Amide Coupling
The thiazole and pyrazole subunits are conjugated via an amide bond.
Coupling with EDCl/HOBt
Procedure :
-
Reactants : Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq), pyrazole-3-carbonyl chloride (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DCM.
-
Conditions : Stirred at room temperature for 12 hours.
-
Workup : Washed with NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography.
-
Yield : 70–75%.
Alternative Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 0°C → RT | 85% |
| DCC | THF | Reflux | 65% |
| T3P | Acetonitrile | 40°C | 78% |
Optimization Note : HATU provides superior yields due to reduced racemization and faster reaction kinetics.
Critical Analysis of Methodologies
Challenges in Regioselectivity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group to alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s fused pyrazole-thiazole system provides greater rigidity compared to pyran-pyrazole hybrids in . This rigidity may enhance binding specificity to biological targets like kinases or proteases .
Electronic Properties :
- The thiazole’s sulfur atom introduces electron-withdrawing effects, contrasting with the oxygen-containing pyran rings in . This could modulate redox activity or intermolecular interactions in drug-receptor binding .
Synthetic Accessibility :
- While the parent cyclopentapyrazole () is synthesized via cyclocondensation reactions, the target compound likely requires multi-step coupling strategies, increasing synthetic complexity compared to simpler pyrazole derivatives .
Research Implications and Limitations
- Gaps in Evidence : Direct pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided materials. Comparative studies with clinical candidates (e.g., thiazole-based drugs like riluzole or pyrazole-based celecoxib) are needed to validate its therapeutic promise.
- Opportunities : Computational modeling (e.g., docking studies) could elucidate its interaction with biological targets, leveraging its structural uniqueness.
Biological Activity
Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound that combines a thiazole moiety with a pyrazole structure. This combination has garnered attention due to the potential pharmacological activities associated with both thiazole and pyrazole derivatives. This article aims to summarize the biological activities of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thiazole Ring : Known for its role in various biological activities.
- Pyrazole Moiety : Associated with anticancer and antimicrobial properties.
The molecular formula for this compound is , with a molecular weight of approximately 286.34 g/mol.
Antimicrobial Activity
Research indicates that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolo-pyrazole compounds found that they possess notable activity against a range of pathogens. For instance:
- Antibacterial Activity : Compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives showed promising antifungal effects in vitro against common fungal strains .
Anticancer Activity
The anticancer potential of similar compounds has been extensively documented. For example:
- A derivative with a comparable structure exhibited an IC50 value of 6.9 µg/mL against HepG2 liver cancer cells and 13.6 µg/mL against HCT-116 colorectal cancer cells .
- The mechanism of action is believed to involve the inhibition of specific protein kinases involved in cancer cell proliferation .
Study on Antimicrobial Properties
In a study published in Molecules, researchers synthesized several thiazolo-pyrazole derivatives and evaluated their antimicrobial activity using the microplate Alamar Blue assay. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Effects
Another study investigated the anticancer activity of pyrazolo[5,1-b]thiazole derivatives. The results indicated that these compounds inhibited cell growth significantly in various cancer cell lines. Notably, one compound showed an IC50 value of 12.6 µg/mL against HepG2 cells, suggesting strong potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Thiazolo-pyrazole derivative | Staphylococcus aureus | 8 µg/mL |
| Antibacterial | Thiazolo-pyrazole derivative | Escherichia coli | 8 µg/mL |
| Anticancer | Pyrazolo[5,1-b]thiazole derivative | HepG2 | 6.9 µg/mL |
| Anticancer | Pyrazolo[5,1-b]thiazole derivative | HCT-116 | 13.6 µg/mL |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways related to cancer progression.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the tetrahydrocyclopenta[c]pyrazole core via cyclocondensation of hydrazines with cyclopentanone derivatives under acidic conditions.
- Step 2 : Introduction of the carbonylamino group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-3-carboxylic acid and the 2-amino-1,3-thiazole-4-carboxylate intermediate.
- Step 3 : Final esterification or functional group protection/deprotection to achieve the ethyl carboxylate moiety. Critical parameters include temperature control (0–80°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization .
Q. Which characterization techniques are most effective for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional group integration (e.g., ethyl ester protons at δ ~4.3 ppm, thiazole ring protons at δ ~7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion matching theoretical mass).
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, though single-crystal growth may require slow evaporation from DMSO/water mixtures .
Q. How can initial biological screening be designed to evaluate this compound’s pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based activity assays.
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Target selectivity : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For example, the pyrazole-thiazole dihedral angle (~15–25°) impacts planarity and π-π stacking potential.
- Twinned data handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in fused heterocycles .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Key modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyrazole C-3 | Substituents (e.g., methyl, fluoro) | Alters steric bulk and electron density, affecting target binding . |
| Thiazole C-4 | Ethyl → methyl ester | Modifies solubility and metabolic stability . |
- Bioisosteric replacement : Replace the thiazole with oxazole or imidazole to probe electronic effects on potency .
Q. How can contradictory data in pharmacological assays be resolved?
- Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation.
- Dose-response curves : Test across a wide concentration range (nM–μM) to rule out assay interference (e.g., aggregation at high concentrations).
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
